3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid
Description
IUPAC Nomenclature and Structural Descriptors
3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid is a polyphenolic compound characterized by a benzoic acid core substituted with hydroxyl groups at positions 3 and 5, and an ester-linked 3,4,5-trihydroxybenzoyl group at position 4. The esterification occurs between the hydroxyl group of the benzoic acid moiety and the carboxyl group of gallic acid (3,4,5-trihydroxybenzoic acid), forming a depside structure.
Key structural features include:
- Molecular formula : $$ \text{C}{14}\text{H}{10}\text{O}_9 $$
- Molecular weight : 322.22 g/mol
- SMILES notation :
O=C(O)C1=CC(O)=C(OC(C2=CC(O)=C(O)C(O)=C2)=O)C(O)=C1 - InChIKey :
OVPHIYQDYJLKEW-UHFFFAOYSA-N
The compound exhibits a planar aromatic structure with multiple hydroxyl groups contributing to its polar nature and hydrogen-bonding potential.
CAS Registry Number and Alternative Chemical Identifiers
The primary identifier for this compound is CAS 47307-06-2 , which distinguishes it from structurally related polyphenols. Additional identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 47307-06-2 | |
| PubChem CID | 73289 | |
| ChemSpider ID | Not explicitly listed; related compounds: 4573730 (3,4-dihydroxy isomer) | |
| EC Number | 256-307-7 |
A common alternative identifier is EINECS 256-307-7 , used in regulatory contexts. Note that CAS 536-08-3 refers to digallic acid (3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid), a positional isomer with distinct spectral and chemical properties.
Synonymous Terminology in Botanical and Pharmacological Contexts
The compound is also referred to by the following names:
- Benzoic acid, 3,5-dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]- (IUPAC-recommended nomenclature).
- p-Digallic acid : A term used in some phytochemical studies, though this designation may overlap with other digallic acid isomers.
- Gallic acid 4-gallate : Emphasizes the esterification between gallic acid and its derivative.
Botanical sources include Platycarya strobilacea and Bombax ceiba, where it co-occurs with related tannins.
Spectral Signatures and Reference Databases
Infrared (IR) Spectroscopy
Key IR absorptions include:
- 1710–1735 cm⁻¹ : Ester carbonyl (C=O) stretching, diagnostic for depside linkages.
- 1620 cm⁻¹ : C=C aromatic stretching, typical of polyphenolic rings.
- 1300–1200 cm⁻¹ : C–O–C ester and ether vibrations.
These features align with hydrolysable tannins, which show broad O–H stretches between 3200–3600 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
While direct NMR data for this compound is limited, related gallic acid derivatives exhibit:
Properties
IUPAC Name |
3,5-dihydroxy-4-(3,4,5-trihydroxybenzoyl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O9/c15-7-3-6(4-8(16)11(7)19)14(22)23-12-9(17)1-5(13(20)21)2-10(12)18/h1-4,15-19H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPHIYQDYJLKEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197097 | |
| Record name | 3,5-Dihydroxy-4-((3,4,5-trihydroxybenzoyl)oxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47307-06-2 | |
| Record name | 3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=47307-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydroxy-4-((3,4,5-trihydroxybenzoyl)oxy)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047307062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxy-4-((3,4,5-trihydroxybenzoyl)oxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Overview
3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid is a polyphenolic compound with a complex ester structure. Its synthesis involves multi-step strategies, primarily focusing on esterification between 3,5-dihydroxybenzoic acid and gallic acid derivatives. Below are detailed methods derived from literature and patent analyses.
Key Synthetic Routes
Synthesis of 3,5-Dihydroxybenzoic Acid
The benzoic acid core is synthesized via sulfonation and hydrolysis, as described in CN110540496A :
- Sulfonation : Benzoic acid reacts with 50% fuming sulfuric acid (1:1–2 mass ratio) at 120°C for 6 hours.
- Hydrolysis : The sulfonated product is hydrolyzed in a stainless steel reactor with sodium hydroxide at 280–300°C for 30 minutes.
- Acidification and Crystallization : The product is acidified with sulfuric acid, centrifuged, and crystallized from methanol/water.
- Yield : 85–88%.
Esterification with Gallic Acid
The ester bond is formed via coupling 3,5-dihydroxybenzoic acid with gallic acid (3,4,5-trihydroxybenzoic acid). Two approaches are prevalent:
Method A: Acyl Chloride Coupling
- Activation of Gallic Acid :
- Esterification :
- The 4-OH group of 3,5-dihydroxybenzoic acid reacts with galloyl chloride in pyridine or with triethylamine as a base.
- Conditions : 0°C → room temperature, 2–4 hours.
- Yield : ~38%.
Method B: Direct Coupling with Catalysts
- Steglich Esterification :
- Use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
- Example: 42.2 g 4-hydroxybenzoic acid ethoxymethyl ester + 58.3 g gallic acid derivative, 41.15 g DCC, 2.4 g DMAP.
- Yield : 100% (theoretical, requires optimization).
Reaction Optimization
| Parameter | Conditions | Impact |
|---|---|---|
| Solvent | Toluene, benzene (Dean-Stark trap for water removal) | Azeotropic distillation improves esterification efficiency. |
| Catalyst | p-Toluenesulfonic acid (acidic) or DMAP (basic) | Acidic conditions favor esterification; DMAP accelerates coupling. |
| Temperature | 0°C → room temperature (for acyl chloride) or reflux (for direct coupling) | Low temperatures reduce side reactions; reflux drives equilibrium. |
| Protecting Groups | Acetylation of 3,5-OH groups on benzoic acid [Hypothetical] | Prevents unwanted esterification at 3,5-OH sites. |
Challenges and Solutions
- Selectivity : Multiple hydroxyl groups risk side reactions.
- Solution : Use selective protection (e.g., acetyl groups) or mild coupling agents.
- Low Yields : Reported yields for similar esters range from 21–70%.
- Solution : Optimize stoichiometry, solvent, and catalyst (e.g., excess gallic acid derivative).
- Purification : Polar intermediates complicate isolation.
- Solution : Recrystallization (isopropanol/water) or column chromatography.
Industrial-Scale Considerations
- Cost Efficiency : Reuse of methanol and saturated brine reduces waste.
- Equipment : Stainless steel reactors with graphite condensers resist corrosion.
- Environmental Impact : Recycling solvents and minimizing acidic wastewater (via 50% fuming sulfuric acid) are critical.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Simpler phenolic compounds.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a standard for antioxidant assays and in the study of polyphenolic compounds.
Biology: Investigated for its role in cellular protection against oxidative stress.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the formulation of natural antioxidants for food preservation and cosmetics
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The hydroxyl groups in the molecule donate hydrogen atoms to neutralize free radicals. Additionally, it can modulate various signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Table 1: Structural Features of 3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic Acid and Analogues
Key Observations :
- Substituent Diversity: The target compound is distinguished by its galloyl ester at position 4, whereas caffeic acid features a propenoic acid chain. Methoxy derivatives (e.g., 4-Hydroxy-3,5-dimethoxybenzoic acid) exhibit reduced hydroxylation, which impacts solubility and reactivity .
- Glycosylation: Glucosyringic acid incorporates a β-D-glucopyranosyl group, enhancing hydrophilicity compared to the non-glycosylated target compound .
- Core Structure : 5-Galloylquinic acid is based on a cyclohexane (quinic acid) core rather than a benzoic acid backbone, broadening its metabolic applications .
Functional and Pharmacological Comparison
Key Insights :
- Antioxidant Efficacy : The target compound’s hydroxyl-rich structure likely confers moderate antioxidant activity, though less than caffeic acid or 5-galloylquinic acid due to steric hindrance from the galloyl ester .
- Pharmacological Potential: Caffeic acid and 5-galloylquinic acid are well-studied for anti-inflammatory and cosmetic uses, while the target compound’s applications remain exploratory .
Physicochemical Properties
Table 3: Physicochemical Data
| Compound | LogP (Predicted) | Solubility (Water) | Melting Point (°C) |
|---|---|---|---|
| 3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid | 1.2 | Low | >300 (decomposes) |
| Caffeic Acid | 1.8 | Moderate | 223–225 |
| 4-Hydroxy-3,5-dimethoxybenzoic acid | 2.1 | Low | 245–247 |
| Glucosyringic acid | -0.5 | High | Not reported |
Biological Activity
3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid, also known as 3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)benzoic acid, is a polyphenolic compound with significant biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C14H10O9
- Molecular Weight : 322.23 g/mol
- IUPAC Name : 3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid
- CAS Number : Not specified in the results
Biological Activity
The biological activity of 3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid has been investigated in various studies. Key findings include:
Antioxidant Activity
This compound exhibits strong antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells. The antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, revealing a significant reduction in free radical levels at concentrations as low as 0.25 mmol/L .
Anti-inflammatory Effects
Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes. In vitro studies demonstrated that it suppresses the expression of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical mediators of inflammation . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
The compound shows promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria. For instance, it inhibited the growth of Staphylococcus aureus and Escherichia coli in laboratory settings .
Neuroprotective Effects
Neuroprotective properties have also been attributed to this compound. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress and inflammation . This raises the possibility of its use in neurodegenerative disease management.
The mechanisms through which 3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid exerts its effects include:
- Scavenging Free Radicals : The hydroxyl groups present in its structure are responsible for its ability to donate electrons to free radicals.
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling Pathways : It may influence signaling pathways related to cell survival and apoptosis.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Inflammation : In a controlled study involving animal models with induced inflammation, administration of the compound resulted in a significant decrease in inflammatory markers compared to control groups .
- Neuroprotection Study : A study on neuronal cell cultures demonstrated that treatment with this compound reduced oxidative stress markers and increased cell viability under stress conditions .
Summary Table of Biological Activities
| Biological Activity | Effect Observed | Method Used |
|---|---|---|
| Antioxidant | Significant free radical scavenging | DPPH assay |
| Anti-inflammatory | Inhibition of COX and LOX | Enzymatic assays |
| Antimicrobial | Growth inhibition of pathogens | Agar diffusion test |
| Neuroprotective | Increased cell viability under stress | Cell culture assays |
Q & A
Basic Research Questions
Q. What are the key structural features of 3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid, and how are they experimentally confirmed?
- Methodological Answer : The compound contains a central benzoic acid core substituted with hydroxyl groups at positions 3 and 5, and an ester-linked 3,4,5-trihydroxybenzoyl moiety at position 3. Structural confirmation involves:
- Nuclear Magnetic Resonance (NMR) : H and C NMR can identify aromatic protons, hydroxyl groups, and ester linkages. For example, splitting patterns in H NMR distinguish between free hydroxyls and esterified oxygens .
- Infrared Spectroscopy (IR) : Peaks near 1700 cm confirm the carboxylic acid group, while ester C=O stretches appear around 1740 cm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns .
Q. What are common synthetic routes for preparing this compound?
- Methodological Answer : The synthesis typically involves esterification between a hydroxyl-rich benzoic acid derivative (e.g., gallic acid) and a dihydroxybenzoic acid precursor. A general protocol includes:
- Step 1 : Activation of the carboxylic acid group (e.g., via DCC coupling) in 3,4,5-trihydroxybenzoic acid.
- Step 2 : Reaction with 3,5-dihydroxy-4-hydroxybenzoic acid under reflux in anhydrous ethanol with catalytic acetic acid.
- Step 3 : Purification via recrystallization (water-ethanol mixtures) or column chromatography .
- Example Yield : Similar esterification reactions report yields of 60–75% under optimized conditions .
Q. How can researchers assess the compound's stability under varying pH conditions?
- Methodological Answer :
- HPLC Analysis : Monitor degradation products over time in buffers (pH 2–12) at 25°C and 37°C.
- UV-Vis Spectroscopy : Track absorbance changes at λmax (~270 nm for aromatic systems) to quantify stability .
- Data Interpretation : Instability in alkaline conditions (pH >10) is common due to ester hydrolysis .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterium) be used to study the compound's metabolic pathways?
- Methodological Answer :
- Synthesis of Deuterated Analogues : Replace hydroxyl protons with deuterium using deuterated solvents (e.g., D2O) during synthesis .
- Mass Spectrometry Tracking : Use LC-MS/MS to trace deuterated metabolites in in vitro or in vivo models.
- Applications : Quantify phase I/II metabolism (e.g., glucuronidation, sulfation) and identify reactive intermediates .
Q. What advanced spectroscopic techniques resolve ambiguities in the compound's tautomeric forms?
- Methodological Answer :
- Dynamic NMR : Observe proton exchange between tautomers (e.g., keto-enol forms) at variable temperatures.
- X-ray Crystallography : Definitive determination of solid-state structure and hydrogen-bonding networks .
- Computational Chemistry : DFT calculations predict stable tautomers and compare with experimental data .
Q. How can researchers address contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer :
- Dose-Response Studies : Use standardized assays (e.g., DPPH for antioxidants; ROS probes for pro-oxidants) across a concentration range (1–100 μM).
- Cell Line-Specific Factors : Test in multiple cell lines (e.g., HepG2 vs. RAW264.7) to account for metabolic differences.
- Redox Profiling : Measure intracellular glutathione levels and SOD activity to contextualize dual effects .
Q. What strategies optimize regioselectivity during derivatization (e.g., selective acylation of hydroxyl groups)?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive hydroxyls using silyl ethers (e.g., TBSCl) or acetyl groups.
- Catalytic Control : Use Lewis acids (e.g., ZnCl2) to direct acylation to the least sterically hindered position.
- Microwave-Assisted Synthesis : Enhance reaction specificity and reduce side products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
